1,2,3,4-Tetrachlorohexafluorobutane
Overview
Description
1,2,3,4-Tetrachlorohexafluorobutane is a halogenated organic compound with significant industrial and scientific applications. It is primarily used as an intermediate in the synthesis of hexafluoro-1,3-butadiene, a compound of interest in the semiconductor industry due to its properties as an etching gas for fine processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorohexafluorobutane can be synthesized through the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane induced by granulated zinc in the presence of catalytic amounts of ethyl acetate without a solvent . This method yields the compound in high purity and efficiency.
Industrial Production Methods: Industrial production involves heating meso-1,2,3,4-tetrachlorobutane to obtain its gas phase, followed by fluorination using an activated fluorination reagent in a tubular reactor. The product is then collected, cooled, liquefied, and subjected to alkali washing to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrachlorohexafluorobutane undergoes various chemical reactions, including:
Dehalogenation: Removal of halogen atoms to form hexafluorobutadiene.
Substitution: Replacement of chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Dehalogenation: Zinc dust in boiling ethanol is commonly used to convert this compound to hexafluorobutadiene.
Substitution: Various halogenating agents can be used under controlled conditions to achieve specific substitutions.
Major Products:
Scientific Research Applications
1,2,3,4-Tetrachlorohexafluorobutane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated alkenes and other organofluorine compounds.
Biology and Medicine:
Industry: Primarily used in the semiconductor industry as an etching gas for fine processing.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachlorohexafluorobutane involves its ability to undergo dehalogenation and substitution reactions. These reactions are facilitated by the presence of halogen atoms, which can be replaced or removed under specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the halogen atoms and the stability of the resulting products .
Comparison with Similar Compounds
1,2-Dichloro-1,2,2-trifluoro-1-iodoethane: A precursor used in the synthesis of 1,2,3,4-tetrachlorohexafluorobutane.
Hexafluorobutadiene: A product formed from this compound, used in similar industrial applications.
Uniqueness: this compound is unique due to its high reactivity and efficiency in forming hexafluorobutadiene, making it a valuable compound in the semiconductor industry. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYACQPDDXBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339866 | |
Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-45-1, 28107-59-7 | |
Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrachlorohexafluorobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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